3-Cyclopropoxy-5-isopropoxypyridine-4-sulfonamide
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Overview
Description
3-Cyclopropoxy-5-isopropoxypyridine-4-sulfonamide is a chemical compound with the molecular formula C11H16N2O4S and a molecular weight of 272.32 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-isopropoxypyridine-4-sulfonamide typically involves the reaction of 3-cyclopropoxy-5-isopropoxypyridine with sulfonamide reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-isopropoxypyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-Cyclopropoxy-5-isopropoxypyridine-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-isopropoxypyridine-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of essential metabolites, leading to the antimicrobial effects observed with sulfonamide drugs .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-isopropylpyridine-4-sulfonamide: Similar structure but with an isopropyl group instead of an isopropoxy group.
3-Cyclopropoxy-5-isopropoxypyridine: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.
Uniqueness
3-Cyclopropoxy-5-isopropoxypyridine-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyclopropoxy and isopropoxy groups, along with the sulfonamide moiety, allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C11H16N2O4S |
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Molecular Weight |
272.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-propan-2-yloxypyridine-4-sulfonamide |
InChI |
InChI=1S/C11H16N2O4S/c1-7(2)16-9-5-13-6-10(17-8-3-4-8)11(9)18(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChI Key |
YOCZAYMEAHFJMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CN=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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